molecular formula C11H7NS2 B078341 Naphtho[2,3-d]thiazole-2(3H)-thione CAS No. 13331-30-1

Naphtho[2,3-d]thiazole-2(3H)-thione

Cat. No.: B078341
CAS No.: 13331-30-1
M. Wt: 217.3 g/mol
InChI Key: IHUDAVOKNKHDNA-UHFFFAOYSA-N
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Description

Naphtho[2,3-d]thiazole-2(3H)-thione is a heterocyclic compound that features a fused ring system comprising a naphthalene ring and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphtho[2,3-d]thiazole-2(3H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminonaphthalene-1-thiol with carbon disulfide and a base, followed by cyclization to form the thiazole ring. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Naphtho[2,3-d]thiazole-2(3H)-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the naphthalene or thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the naphthalene or thiazole rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and anticancer properties.

    Medicine: Potential therapeutic agent due to its bioactive properties.

    Industry: Utilized in the development of materials with specific electronic or photophysical properties.

Mechanism of Action

The mechanism of action of Naphtho[2,3-d]thiazole-2(3H)-thione involves its interaction with various molecular targets. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membranes. In anticancer research, the compound may induce apoptosis or inhibit cell proliferation by interacting with specific cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    Naphtho[2,3-d][1,3]thiazole-4,9-dione: Similar structure but with different functional groups, leading to distinct chemical and biological properties.

    Naphtho[1,2-b]benzofuran: Another fused ring system with different heteroatoms, resulting in varied applications and reactivity.

Uniqueness

Naphtho[2,3-d]thiazole-2(3H)-thione is unique due to its specific thione group, which imparts distinct chemical reactivity and potential bioactivity

Properties

CAS No.

13331-30-1

Molecular Formula

C11H7NS2

Molecular Weight

217.3 g/mol

IUPAC Name

3H-benzo[f][1,3]benzothiazole-2-thione

InChI

InChI=1S/C11H7NS2/c13-11-12-9-5-7-3-1-2-4-8(7)6-10(9)14-11/h1-6H,(H,12,13)

InChI Key

IHUDAVOKNKHDNA-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C3C(=CC2=C1)NC(=S)S3

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)NC(=S)S3

Synonyms

Naphtho[2,3-d]thiazole-2(3H)-thione (9CI)

Origin of Product

United States

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